(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
CAS No.: 850349-70-1
Cat. No.: VC3948155
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850349-70-1 |
|---|---|
| Molecular Formula | C9H9BrN2O2 |
| Molecular Weight | 257.08 g/mol |
| IUPAC Name | 2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 |
| Standard InChI Key | IKRNNYGGEZLQSV-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC=C1Br)CC#N)OC |
| Canonical SMILES | COC1=C(C(=NC=C1Br)CC#N)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound is systematically named (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile under IUPAC nomenclature. Alternative designations include 2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and the trade synonym 2-Pyridineacetonitrile,5-bromo-3,4-dimethoxy . Its structural uniqueness arises from:
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Positional isomerism: Bromine at C5, methoxy groups at C3/C4
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Functional group arrangement: Acetonitrile (-CH2CN) at C2
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Electron distribution: Conjugated π-system with alternating electron-rich/depleted regions
Molecular Architecture
The molecular formula C₉H₉BrN₂O₂ corresponds to a planar pyridine core with three substituents:
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Bromine (Br) at C5
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Methoxy (-OCH₃) groups at C3 and C4
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Acetonitrile (-CH₂CN) at C2
Physicochemical Properties
Experimental and calculated molecular parameters from supplier documentation are summarized below:
The moderate LogP value indicates balanced lipophilicity/hydrophilicity, suggesting potential membrane permeability in biological systems. The polar surface area, dominated by pyridine nitrogen and methoxy oxygen atoms, implies limited blood-brain barrier penetration .
While direct synthesis protocols for (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile aren't explicitly detailed in available sources, analogous pyridine functionalization strategies from referenced materials suggest plausible routes:
Bromination of Pyridine Precursors
A likely pathway involves electrophilic bromination of 3,4-dimethoxypyridin-2-yl-acetonitrile. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid could introduce the C5 bromine atom. Reaction conditions would require precise temperature control (0-5°C) to prevent over-bromination .
Cyanoalkylation Reactions
Alternative approaches may employ:
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Mitsunobu reaction: Coupling 5-bromo-3,4-dimethoxypyridin-2-ol with bromoacetonitrile using triphenylphosphine and DIAD
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Nucleophilic substitution: Reacting 2-chloromethyl-5-bromo-3,4-dimethoxypyridine with sodium cyanide (NaCN) in DMF
Yield optimization would necessitate inert atmospheres and moisture-free conditions, as cyanide intermediates are hydrolysis-sensitive .
Future Research Directions
Key knowledge gaps and research opportunities include:
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Crystallographic studies: Single-crystal XRD to resolve 3D conformation
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Process optimization: Development of continuous flow synthesis
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Toxicological profiling: In vivo genotoxicity assays per OECD guidelines
Advances in these areas could position (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile as a versatile building block for drug discovery pipelines.
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